N-(4-chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide
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Description
Synthesis Analysis
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide and related compounds typically involves condensation reactions of appropriate benzoyl chlorides with amines under standard synthetic procedures. For instance, N-(2,3-Difluorophenyl)-2-fluorobenzamide was obtained at high yield from the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline, showcasing the general approach for synthesizing fluorobenzamide derivatives (Hehir & Gallagher, 2023).
Molecular Structure Analysis
The molecular structure of fluorobenzamide derivatives, including this compound, is characterized by X-ray crystallography, demonstrating the orientation of aromatic rings and the impact of substituents on molecular conformation. The presence of fluorine and chlorine atoms influences the electronic properties and intermolecular interactions within the crystal lattice, contributing to the stability and reactivity of these compounds (Suchetan et al., 2016).
Chemical Reactions and Properties
Fluorobenzamide compounds participate in various chemical reactions due to the reactivity of the fluorine atom and the amide functional group. They are involved in nucleophilic substitution reactions, hydrogen bonding, and electrostatic interactions, which can be exploited in synthetic chemistry and material science for creating novel compounds and materials (Křupková et al., 2013).
Physical Properties Analysis
The physical properties of this compound derivatives, such as melting points, solubility, and crystalline structure, are crucial for understanding their stability, formulation potential, and application in various fields. These properties are determined using standard analytical techniques, including thermogravimetric analysis, differential scanning calorimetry, and solubility studies (Raveendiran et al., 2022).
Chemical Properties Analysis
The chemical properties of fluorobenzamide derivatives are influenced by the electron-withdrawing effects of the fluorine atom and the electronic nature of the amide linkage. These effects play a significant role in determining the reactivity, acidity, and overall chemical behavior of the molecule. Studies on the hydrogen bonding, polarity, and reactivity towards nucleophiles or electrophiles provide insights into the chemical properties of these compounds (Galan et al., 2009).
Mechanism of Action
Target of Action
The primary targets of N-(4-chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide are currently unknown. This compound is structurally similar to other phenethylamines, which are known to interact with various receptors in the brain
Mode of Action
Based on its structural similarity to other phenethylamines, it may interact with its targets by binding to them and modulating their activity .
Biochemical Pathways
Phenethylamines typically affect pathways related to neurotransmission, particularly those involving monoamine neurotransmitters
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body . They are metabolized by various enzymes in the liver and excreted in the urine . These properties can affect the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Phenethylamines typically exert their effects by modulating the activity of their target receptors, which can lead to changes in neuronal signaling and ultimately alter various physiological and psychological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual (such as health status, age, and genetic factors), and external factors such as temperature and pH .
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3/c1-20-13-8-12(14(21-2)7-10(13)16)18-15(19)9-5-3-4-6-11(9)17/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFSEJUFLNVVMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2F)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401227655 |
Source
|
Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401227655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
326902-10-7 |
Source
|
Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=326902-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401227655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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